molecular formula C16H18N2O4 B15060260 N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate

N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate

Cat. No.: B15060260
M. Wt: 302.32 g/mol
InChI Key: WLUGMLHCOFLQPI-UHFFFAOYSA-N
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Description

N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate is a chemical compound that combines a benzyl group substituted with a methyl group at the third position and a pyridinyl group attached to a methanamine. The oxalate salt form enhances its stability and solubility, making it suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate typically involves the following steps:

    Formation of N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine: This can be achieved through a nucleophilic substitution reaction where 3-methylbenzyl chloride reacts with 1-(pyridin-3-yl)methanamine in the presence of a base such as sodium hydroxide.

    Conversion to Oxalate Salt: The resultant amine is then reacted with oxalic acid to form the oxalate salt. This step is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The benzyl and pyridinyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents for electrophilic substitution; nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Corresponding oxides and hydroxyl derivatives.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted benzyl and pyridinyl compounds.

Scientific Research Applications

N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and metabolism, depending on its specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Benzyl-1-(pyridin-3-yl)methanamine oxalate: Lacks the methyl group on the benzyl ring.

    N-(3-Methylbenzyl)-1-(pyridin-2-yl)methanamine oxalate: Has the pyridinyl group at the second position instead of the third.

Uniqueness

N-(3-Methylbenzyl)-1-(pyridin-3-yl)methanamine oxalate is unique due to the specific positioning of the methyl group on the benzyl ring and the pyridinyl group at the third position. This structural arrangement can influence its reactivity, binding affinity, and overall biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C16H18N2O4

Molecular Weight

302.32 g/mol

IUPAC Name

N-[(3-methylphenyl)methyl]-1-pyridin-3-ylmethanamine;oxalic acid

InChI

InChI=1S/C14H16N2.C2H2O4/c1-12-4-2-5-13(8-12)9-16-11-14-6-3-7-15-10-14;3-1(4)2(5)6/h2-8,10,16H,9,11H2,1H3;(H,3,4)(H,5,6)

InChI Key

WLUGMLHCOFLQPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CN=CC=C2.C(=O)(C(=O)O)O

Origin of Product

United States

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